Rasagiline Besylate

Pre-formulation Science Solid-State Chemistry Pharmaceutical Processability

Rasagiline Besylate (CAS 1201908-33-9) is the benzenesulfonate salt of rasagiline, a selective, irreversible inhibitor of monoamine oxidase B (MAO-B). The parent compound, rasagiline, is clinically established as the mesylate salt (Azilect) for Parkinson's disease, but its metabolic differentiation from amphetamine-generating MAO-B inhibitors like selegiline is well-characterized.

Molecular Formula C18H19NO3S
Molecular Weight 329.4 g/mol
CAS No. 1201908-33-9
Cat. No. B12750598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRasagiline Besylate
CAS1201908-33-9
Molecular FormulaC18H19NO3S
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESC#CCNC1CCC2=CC=CC=C12.C1=CC=C(C=C1)S(=O)(=O)O
InChIInChI=1S/C12H13N.C6H6O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;7-10(8,9)6-4-2-1-3-5-6/h1,3-6,12-13H,7-9H2;1-5H,(H,7,8,9)/t12-;/m1./s1
InChIKeyRJANEWBAWNDAHO-UTONKHPSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rasagiline Besylate for Scientific Procurement: A Specialist MAO-B Inhibitor Salt Form with Defined Analytical Utility


Rasagiline Besylate (CAS 1201908-33-9) is the benzenesulfonate salt of rasagiline, a selective, irreversible inhibitor of monoamine oxidase B (MAO-B). The parent compound, rasagiline, is clinically established as the mesylate salt (Azilect) for Parkinson's disease, but its metabolic differentiation from amphetamine-generating MAO-B inhibitors like selegiline is well-characterized [1]. The besylate salt serves a distinct role in analytical, pre-formulation, and reference standard applications, where its solid-state properties and impurity profile are critical [2]. This guide focuses on quantifiable evidence differentiating this salt form from the standard mesylate salt and from other in-class MAO-B inhibitors for procurement decisions.

Why Generic Substitution Fails: Salt Form Dictates Material Processability and Analytical Integrity for Rasagiline in Research


Selecting rasagiline based on the active moiety alone ignores critical salt-dependent variations in solubility, hygroscopicity, and stability that directly affect experimental reproducibility and manufacturing viability. The clinical mesylate salt is known to exhibit problematic agglomeration and moisture uptake upon storage, which can lead to inhomogeneities in solid dosage forms and inaccurate analytical weighing [1]. Patented alternative salts, including besylate, have been designed to overcome these processability limitations [1]. In analytical contexts, the specific salt form defines the chromatographic behavior and impurity profile; substituting the mesylate for the besylate reference standard can compromise the accuracy of pharmacopeial testing and forced degradation studies [2].

Quantitative Differentiation Evidence for Rasagiline Besylate Against Closest Comparators


Salt Form Storage Stability: Processability Advantage Over Rasagiline Mesylate

The besylate salt was developed to address the documented processability failures of the mesylate salt. Patent data explicitly states that known salts like the mesylate, hydrochloride, and phosphate form sticky, difficult-to-process agglomerates when stored under humid conditions (40°C, 75% RH, open glass bottle), whereas the novel besylate salt is claimed to show excellent processability even after prolonged storage [1]. This directly impacts the feasibility of direct compression tableting and accurate laboratory weighing.

Pre-formulation Science Solid-State Chemistry Pharmaceutical Processability

Metabolic Safety: Absence of Amphetamine-Like Metabolites vs. Selegiline

A critical preclinical distinction is the metabolic fate. Rasagiline's major metabolite is 1-R-aminoindan, which lacks sympathomimetic properties. In contrast, selegiline is metabolized to l-methamphetamine and l-amphetamine [1]. This metabolic difference is a primary rationale for preferring rasagiline-based compounds in studies where amphetamine-mediated confounds (e.g., neurotoxicity, cardiovascular effects) must be avoided.

Drug Metabolism Neuropharmacology Toxicology

MAO-B Selectivity Index: 74.6x Higher Selectivity for MAO-B Over MAO-A vs. Selegiline

A molecular mechanism study measured the selectivity index (SI) for MAO-B vs. MAO-A. Rasagiline exhibited an SI of 0.0197, demonstrating significant preference for MAO-B. In comparison, selegiline had an SI of 0.000264, making rasagiline 74.6 times more selective for MAO-B [1]. This high selectivity is relevant for experimental designs requiring minimal MAO-A cross-inhibition.

Enzymology Enzyme Selectivity MAO Inhibition

Optimal Scientific and Industrial Application Scenarios for Rasagiline Besylate Based on Verified Differentiation


Analytical Reference Standard for Pharmacopeial Impurity Profiling of Rasagiline Drug Products

Rasagiline Besylate is the designated reference standard for identifying and quantifying rasagiline and its related impurities in API and finished dosage form testing. Its use ensures compliance with pharmacopeial monographs and supports accurate stability-indicating assay development, providing traceability not achievable with the mesylate salt alone [1].

Pre-formulation and Solid-State Screening to Overcome Hygroscopicity Limitations of the Mesylate Salt

In pre-formulation studies aimed at developing robust, directly compressible tablet formulations, Rasagiline Besylate offers a processability advantage. Its resistance to humidity-induced agglomeration, as described in patent comparisons with the mesylate salt, enables more reliable content uniformity and simplified formulation design [1].

In Vivo Neuropharmacology Studies Requiring Absence of Amphetamine-Like Metabolite Confounds

For research investigating the neuroprotective or biochemical effects of MAO-B inhibition, Rasagiline Besylate is preferred over selegiline-based compounds. Its metabolic pathway yielding non-amphetamine 1-R-aminoindan precludes the confounding stimulant and neurotoxic effects associated with amphetamine metabolites, ensuring cleaner data from behavioral and cardiovascular endpoints [1].

High-Selectivity MAO-B Enzymology Assays Minimizing MAO-A Off-Target Activity

In enzymatic assays where discrimination between MAO-A and MAO-B inhibition is critical, rasagiline's selectivity index of 0.0197 for MAO-B versus 0.000264 for selegiline confirms a 74.6-fold higher selectivity. This ensures that observed pharmacological effects are attributable to MAO-B inhibition with negligible MAO-A cross-talk [1].

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